molecular formula C19H20N2O5 B2659331 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899956-36-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2659331
CAS No.: 899956-36-6
M. Wt: 356.378
InChI Key: ZUXSVOUCIIKOEU-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride, followed by the addition of 2-methoxyphenethylamine. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-5-3-2-4-13(15)8-9-20-18(22)19(23)21-14-6-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXSVOUCIIKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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